2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid
Description
This compound belongs to the spiro[3.3]heptane family, characterized by a bicyclic structure with fused three-membered rings. The core structure includes a spirocyclic framework with substituents such as fluorine atoms, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety.
Properties
IUPAC Name |
2,2-difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-11(2,3)21-10(20)17-8-13(9(18)19)4-12(5-13)6-14(15,16)7-12/h4-8H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIIXZXMHCRDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CC(C2)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid is a complex organic compound known for its unique spirocyclic structure and fluorinated nature. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.
- Molecular Formula : C14H21F2NO4
- Molecular Weight : 305.322 g/mol
- CAS Number : 2253632-49-2
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological interactions.
Preliminary studies suggest that this compound may interact with several biological targets, including:
- Neurotransmitter Receptors : The spirocyclic structure may facilitate binding to receptors involved in neurotransmission.
- Enzymatic Pathways : It may act as an inhibitor or modulator of enzymes critical in metabolic pathways.
Binding Affinity Studies
Research indicates that compounds with similar structural motifs exhibit varying affinities for neurotransmitter receptors and enzymes. For instance, studies on related spirocyclic compounds have shown:
- Dopamine Receptor Interaction : Certain derivatives have been noted for their potential to modulate dopamine receptor activity, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.
- Enzyme Inhibition : Some spirocyclic compounds have been documented to inhibit key metabolic enzymes, suggesting a similar potential for this compound.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions incorporating various reagents that yield high-purity products suitable for biological testing. A notable synthesis method reported an 84% yield using N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethylformamide (DMF) at low temperatures .
Pharmacological Studies
-
Neuropharmacology : A study evaluated the effects of spirocyclic compounds on neuronal cell lines, revealing that modifications to the amine group significantly affected cell viability and receptor binding properties.
Note: TBD indicates data to be determined through ongoing research.
Compound IC50 (µM) Target Compound A 5.0 Dopamine D2 Compound B 12.0 Serotonin 5HT1A 2,2-Difluoro Compound TBD TBD - Metabolic Pathways : In vitro studies demonstrated that the compound could inhibit specific pathways involved in cancer cell proliferation, suggesting a potential role in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of the target compound and its analogs derived from the evidence:
Key Observations :
Fluorine Atoms: Difluoro or trifluoromethyl groups (e.g., C₉H₁₂F₃NO₂) introduce electronegativity and lipophilicity, which may improve membrane permeability in drug candidates . Methoxy Group: The methoxy analog (C₉H₁₄O₃) exhibits lower molecular weight and higher polarity, favoring aqueous solubility .
Physicochemical Properties :
Q & A
Q. What are the key synthetic strategies for constructing the spiro[3.3]heptane core in this compound?
The spiro[3.3]heptane scaffold is typically synthesized via cycloaddition or ring-opening reactions. For example, dimethyl spiro[3.3]heptane-2,6-dicarboxylate derivatives can be functionalized through tert-butoxycarbonyl (Boc)-protected intermediates, followed by fluorination and carboxylation . A critical step involves protecting the amine group (e.g., tert-butyl carbamate) to prevent side reactions during fluorination. Ring strain in the spiro system may require low-temperature conditions (-78°C) for selective fluorination using agents like DAST (diethylaminosulfur trifluoride) .
Q. How can researchers confirm the stereochemical integrity of the difluoro and carbamate substituents?
X-ray crystallography is the gold standard for absolute configuration determination. For rapid screening, NMR can differentiate diastereotopic fluorine atoms, while - HMBC correlations validate spatial proximity of the carbamate group to the spiro carbon . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can further confirm molecular connectivity .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the spiro[3.3]heptane core under fluorination conditions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states during fluorination, identifying potential side reactions like ring-opening. Reaction path sampling (RPS) methods, combined with molecular dynamics, help optimize solvent effects (e.g., dichloromethane vs. THF) and reagent stoichiometry . Recent studies highlight the role of electrostatic potential maps in predicting regioselectivity for electrophilic fluorination .
Q. How do the difluoro substituents influence the compound’s conformational flexibility and binding to biological targets?
Fluorine’s electronegativity restricts rotational freedom in the spiro system, as shown by variable-temperature NMR. Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations suggest that the difluoro motif enhances hydrophobic interactions with protein pockets, such as enzymes in the cytochrome P450 family. Comparative studies with non-fluorinated analogs show a 2–3-fold increase in binding affinity .
Q. What strategies resolve contradictions in reported synthetic yields for tert-butyl carbamate intermediates?
Discrepancies often arise from Boc-deprotection efficiency. Tandem LC-MS monitoring of reaction intermediates can identify bottlenecks (e.g., incomplete deprotection with TFA). Alternative methods, such as catalytic hydrogenolysis (Pd/C, H), may improve yields by avoiding acid-sensitive byproducts . Statistical design of experiments (DoE) can optimize parameters like temperature, pressure, and catalyst loading .
Q. How can researchers design analogs to probe the role of the carbamate group in metabolic stability?
Replace the tert-butoxycarbonyl group with hydrolytically stable alternatives (e.g., p-methoxybenzyl carbamate) and assess stability in liver microsome assays. Radiolabeled -carbamate derivatives enable tracking of metabolic pathways via scintillation counting and HPLC-MS/MS .
Methodological Notes
- Data Analysis : Use Gaussian-derived electrostatic surface potentials to correlate fluorine’s electronic effects with reactivity .
- Troubleshooting : If fluorination fails, check for residual moisture (Karl Fischer titration) or consider alternative fluorinating agents (e.g., Deoxo-Fluor) .
- Safety : The compound’s tert-butyl carbamate moiety may release toxic isobutylene gas during decomposition. Use fume hoods and personal protective equipment (PPE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
